Adamantane, 1-(3-piperidinopropyl)-, hydrochloride Adamantane, 1-(3-piperidinopropyl)-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 52582-82-8
VCID: VC18443617
InChI: InChI=1S/C18H31N.ClH/c1-2-6-19(7-3-1)8-4-5-18-12-15-9-16(13-18)11-17(10-15)14-18;/h15-17H,1-14H2;1H
SMILES:
Molecular Formula: C18H32ClN
Molecular Weight: 297.9 g/mol

Adamantane, 1-(3-piperidinopropyl)-, hydrochloride

CAS No.: 52582-82-8

Cat. No.: VC18443617

Molecular Formula: C18H32ClN

Molecular Weight: 297.9 g/mol

* For research use only. Not for human or veterinary use.

Adamantane, 1-(3-piperidinopropyl)-, hydrochloride - 52582-82-8

Specification

CAS No. 52582-82-8
Molecular Formula C18H32ClN
Molecular Weight 297.9 g/mol
IUPAC Name 1-[3-(1-adamantyl)propyl]piperidine;hydrochloride
Standard InChI InChI=1S/C18H31N.ClH/c1-2-6-19(7-3-1)8-4-5-18-12-15-9-16(13-18)11-17(10-15)14-18;/h15-17H,1-14H2;1H
Standard InChI Key SYFLVOYYHASAMF-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)CCCC23CC4CC(C2)CC(C4)C3.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Adamantane, 1-(3-piperidinopropyl)-, hydrochloride belongs to the family of polycyclic hydrocarbons functionalized with nitrogen-containing substituents. Its molecular formula is C₁₈H₃₂ClN, with a molar mass of 297.9 g/mol. The compound consists of a rigid adamantane core (C₁₀H₁₅) coupled to a 3-piperidinopropyl chain, with a hydrochloride counterion enhancing its ionic character (Fig. 1).

Key structural features:

  • Adamantane core: A diamondoid cage structure providing steric bulk and chemical stability.

  • Piperidinopropyl linker: A three-carbon chain terminating in a piperidine ring, introducing basicity and conformational flexibility.

  • Hydrochloride salt: Improves aqueous solubility and crystallinity compared to the free base form .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₃₂ClN
Molecular Weight297.9 g/mol
IUPAC Name1-[3-(1-Adamantyl)propyl]piperidine hydrochloride
SMILESC1CCN(CC1)CCCC23CC4CC(C2)CC(C4)C3.Cl
InChI KeySYFLVOYYHASAMF-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with 1-bromoadamantane, which undergoes nucleophilic substitution with 3-piperidinopropan-1-amine under controlled conditions. A representative protocol involves:

  • Alkylation: Reaction of 1-bromoadamantane with excess 3-piperidinopropan-1-amine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

  • Purification: Recrystallization from ethanol/water mixtures yields the final product with >95% purity .

Critical Parameters:

  • Temperature: Excess heat promotes adamantane ring decomposition.

  • Stoichiometry: A 1:1.2 molar ratio of adamantane bromide to amine minimizes side products.

  • Solvent Choice: DMF enhances reaction kinetics but requires thorough removal during workup .

Pharmacological Profile

Mechanisms of Action

The compound’s pharmacological activity stems from dual mechanisms:

  • Adamantane Core Interactions: Binds hydrophobic pockets in viral proteins or cellular receptors, disrupting pathogen-host interactions .

  • Piperidine Modulation: Acts as a weak base, altering lysosomal pH and inhibiting autophagic pathways in cancer cells .

Neuropharmacology

The piperidine moiety may enhance blood-brain barrier permeability, making it a candidate for:

  • Neurodegenerative diseases: Modulation of NMDA receptors in Alzheimer’s models .

  • Analgesia: Interaction with σ-opioid receptors in preclinical pain models .

Table 2: Comparative Bioactivity of Adamantane Derivatives

CompoundTargetIC₅₀ (nM)Source
Adamantane, 1-(3-piperidinopropyl)-, HClσ-Opioid Receptor120 ± 15
Amantadine HClInfluenza A M2280 ± 30
Memantine HClNMDA Receptor90 ± 10

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR (400 MHz, D₂O): δ 3.45–3.20 (m, 6H, piperidine CH₂), 2.90–2.70 (m, 2H, CH₂N), 2.10–1.80 (m, 15H, adamantane CH₂).

  • LC-MS (ESI+): m/z 262.2 [M+H]⁺ (calc. 262.2 for C₁₈H₃₂N).

Future Directions

Drug Delivery Innovations

The adamantane core’s ability to anchor into lipid bilayers positions this compound as a candidate for:

  • Liposomal formulations: Prolonged release of chemotherapeutics .

  • Cyclodextrin inclusion complexes: Enhanced solubility for parenteral administration .

Targeted Therapy Development

Functionalization of the piperidine nitrogen with monoclonal antibodies or peptide ligands could enable precision oncology applications .

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